molecular formula C11H11ClO5S B13312078 methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate

Cat. No.: B13312078
M. Wt: 290.72 g/mol
InChI Key: MOTWENDJVUDMHL-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorosulfonyl group attached to the benzopyran ring, which imparts unique chemical properties and reactivity

Preparation Methods

The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate typically involves the chlorosulfonation of the corresponding benzopyran derivative. The synthetic route generally includes the following steps:

    Starting Material: The synthesis begins with the preparation of the benzopyran core structure, which can be obtained through various methods, such as cyclization of appropriate precursors.

    Chlorosulfonation: The benzopyran derivative is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position. This reaction is typically carried out at low temperatures to prevent decomposition and side reactions.

    Esterification: The resulting chlorosulfonylated benzopyran is then esterified with methanol to yield the final product, this compound

Chemical Reactions Analysis

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functionalized materials .

Comparison with Similar Compounds

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate can be compared with other similar compounds, such as:

    6-Chlorosulfonylbenzoxazolin-2-one: This compound also contains a chlorosulfonyl group and exhibits similar reactivity towards nucleophiles.

    6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Another related compound with a chlorosulfonyl group, but with a benzothiazole core.

Properties

Molecular Formula

C11H11ClO5S

Molecular Weight

290.72 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C11H11ClO5S/c1-16-11(13)8-4-5-17-10-3-2-7(6-9(8)10)18(12,14)15/h2-3,6,8H,4-5H2,1H3

InChI Key

MOTWENDJVUDMHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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